Home > Products > Screening Compounds P118037 > 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid
3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid -

3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid

Catalog Number: EVT-3901047
CAS Number:
Molecular Formula: C18H14N4O3
Molecular Weight: 334.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanoic acid

Compound Description: This compound is a precursor in the synthesis of various 2-phenylquinoline-4(3H)-one derivatives. [] These derivatives demonstrate potential antimicrobial activity against Staphylococcus aureus and Escherichia coli. []

Relevance: This compound shares the 1H-indol-3-yl moiety with the target compound, 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid. The presence of the indole ring system suggests a potential for similar biological activities or shared synthetic pathways. []

3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanehydrazide

Compound Description: This compound is a key intermediate derived from 3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanoic acid. [] It serves as a versatile precursor for synthesizing diverse heterocyclic systems, including pyrazoles, oxadiazoles, and oxazepines, linked to the 2-phenylquinoline-4(3H)-one core. []

Relevance: Like the previous compound, this molecule contains the 1H-indol-3-yl moiety, connecting it structurally to the target compound, 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid. [] This shared indole motif implies possible similarities in biological properties or synthetic routes.

3-(3-(1H-indol-3-yl)-1-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1-oxopropan-2-yl)-2-phenylquinazolin-4(3H)-one

Compound Description: This compound is synthesized from 3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanehydrazide through a condensation reaction with ethyl acetoacetate. [] It represents a specific example of the diverse heterocyclic derivatives accessible from the propanehydrazide intermediate. []

Relevance: This compound features the 1H-indol-3-yl group, highlighting its structural similarity to the target compound, 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid. [] The shared indole subunit suggests a potential for comparable biological behavior or related synthetic pathways.

3-(2-(1H-indol-3-yl)-1-(5-mercapto-1,3,4-oxadiazol-2-yl) ethyl)-2-phenylquinazolin-4(3H)-one

Compound Description: This compound is synthesized from 3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanehydrazide by reacting it with carbon disulfide and sodium hydroxide. [] It demonstrates the incorporation of another heterocyclic system, the 1,3,4-oxadiazole ring, into the 2-phenylquinoline-4(3H)-one scaffold. []

Relevance: Similar to the previous compounds, this molecule includes the 1H-indol-3-yl group, establishing its structural connection to 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid. [] The presence of the indole ring system suggests a possibility for similar biological actions or shared synthetic approaches.

2-hydrazinyl-5-(2-(1H-indol-3-yl) ethyl)-2-phenylquinazolin-4(3H)-one

Compound Description: This compound is derived from 3-(2-(1H-indol-3-yl)-1-(5-mercapto-1,3,4-oxadiazol-2-yl) ethyl)-2-phenylquinazolin-4(3H)-one through a condensation reaction with hydrazine hydrate. [] Its structure features a hydrazine moiety, which could be a valuable functional group for further derivatization and exploration of new biological activities. []

Relevance: This compound features the 1H-indol-3-yl group, highlighting its structural similarity to the target compound, 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid. [] The shared indole subunit suggests a potential for comparable biological behavior or related synthetic pathways.

2-(3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanoyl)-2,3-dihydrophthalazine-1,4-dione

Compound Description: This compound is synthesized by condensing 3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanehydrazide with phthalic anhydride. [] It represents a more complex derivative built upon the propanehydrazide intermediate, incorporating a phthalazine-1,4-dione unit. []

Relevance: This compound features the 1H-indol-3-yl group, highlighting its structural similarity to the target compound, 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid. [] The shared indole subunit suggests a potential for comparable biological behavior or related synthetic pathways.

Substituted (9a-d)

Compound Description: These compounds are a series of Schiff bases synthesized by reacting 3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanehydrazide with various aromatic aldehydes. [] The specific structures of these derivatives (9a-d) are not provided in the text, but they represent a class of compounds that share a common structural core and differ in the substituents on the aromatic aldehyde component. []

Relevance: These compounds, although not fully specified, are likely to possess the 1H-indol-3-yl moiety, connecting them structurally to 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid. [] This shared indole unit suggests a potential for comparable biological actions or related synthetic approaches.

N-(1,5-dioxo-3-substituted-1,5-dihydrobenzo[e][1,3] oxazepin-4(3H)-yl)-3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanamide (10a,b)

Compound Description: These compounds are formed by a cyclic condensation reaction between specific Schiff base derivatives (9a-d) and phthalic anhydride. [] Similar to the previous group, the specific substituents on the benzo[e][1,3]oxazepin ring system are not specified (10a,b), representing a class of compounds with variations in their structures. []

Relevance: These compounds, although not fully specified, are likely to possess the 1H-indol-3-yl moiety, connecting them structurally to 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid. [] This shared indole unit suggests a potential for comparable biological actions or related synthetic approaches.

4-[indol-3-yl-methylene]-1H-pyrazol-5(4H)-one derivatives

Compound Description: These compounds were synthesized and evaluated for their antitumor activity against five cancer cells using the MTT assay. [] Some derivatives exhibited similar anticancer activity to 5-fluorouracil on tested cancer cells (except A375). [] The presence of a benzyl group at the 1-position of indole enhanced activity against PC-9 cells (IC50 < 30 μM). [] Derivatives with benzyl at the indole and carboxyl at the phenyl part of pyrazole showed stronger activity against PC-9 and A549 cells. []

Relevance: These derivatives share a core structure with 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid, featuring the 1H-indol-3-ylmethylene moiety attached to a heterocyclic ring. [] This structural similarity might contribute to potential overlapping biological properties.

N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide

Compound Description: This compound is an orally active, gut-selective cholecystokinin-1 (CCK1) receptor agonist. [, ] It was discovered through research focused on developing treatments for obesity. [, ]

Relevance: This compound shares a substantial structural resemblance to 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid. Both compounds contain the 1H-indol-3-ylmethyl group attached to a heterocyclic ring system. [, ] The key difference lies in the larger benzodiazepine system present in this compound compared to the simpler triazole ring in the target molecule.

1-(3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl)-6-(2'-(pyrrolidin-1-ylmethyl)biphenyl-4-yl)-3-(trifluoromethyl)-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one

Compound Description: This compound acts as a factor Xa inhibitor. [] Its structure includes a pyrazolo[3,4-c]pyridin-7(4H)-one core linked to a biphenyl system and a triazole ring. []

Relevance: Although less structurally similar to 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid than some other entries, this compound shares the presence of a 1,2,4-triazol-3-one motif. [] This common heterocycle suggests a possible link in terms of chemical properties or synthetic routes.

3-methyl-1-(3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl)-6-(2'-(pyrrolidin-1-ylmethyl)biphenyl-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one

Compound Description: This compound, similar to the previous entry, functions as a factor Xa inhibitor. [] It features a pyrazolo[3,4-c]pyridin-7(4H)-one core connected to a biphenyl group and a triazole ring, differing from the previous compound by the absence of a trifluoromethyl substituent. []

Relevance: This compound shares the presence of a 1,2,4-triazol-3-one motif with 3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid, suggesting a potential connection in terms of chemical properties or synthetic routes. []

Properties

Product Name

3-[3-(1H-indol-3-ylmethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid

IUPAC Name

3-[3-(1H-indol-3-ylmethyl)-5-oxo-1H-1,2,4-triazol-4-yl]benzoic acid

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C18H14N4O3/c23-17(24)11-4-3-5-13(8-11)22-16(20-21-18(22)25)9-12-10-19-15-7-2-1-6-14(12)15/h1-8,10,19H,9H2,(H,21,25)(H,23,24)

InChI Key

FYBUCFZPTCCQRM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NNC(=O)N3C4=CC=CC(=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NNC(=O)N3C4=CC=CC(=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.